molecular formula C26H52O3 B081509 2-Hydroxyhexacosanoic acid CAS No. 14176-13-7

2-Hydroxyhexacosanoic acid

Cat. No. B081509
CAS RN: 14176-13-7
M. Wt: 412.7 g/mol
InChI Key: IFYDZTDBJZWEPK-UHFFFAOYSA-N
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Description

2-Hydroxyhexacosanoic acid is a type of fatty acid with the molecular formula C26H52O3 and a molecular weight of 412.6893 .


Synthesis Analysis

The synthesis of 2-Hydroxyhexacosanoic acid involves chain elongation and 2-hydroxylation pathways, which are specific for very long chain fatty acids . The 2-hydroxylation enzyme converts C26 acid, formed in situ by chain elongation, to 2-hydroxyhexacosanoic acid .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyhexacosanoic acid consists of 26 carbon atoms, 52 hydrogen atoms, and 3 oxygen atoms . The molecule contains a total of 83 bond(s), including 29 non-H bond(s), 1 multiple bond(s), 25 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .


Physical And Chemical Properties Analysis

2-Hydroxyhexacosanoic acid has a molecular weight of 412.6893 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

  • Occurrence in Microalgae : 2-Hydroxy acids, including 2-Hydroxyhexacosanoic acid, have been found in microalgae from various groups, suggesting their potential use in classifying algal species and as a natural source of these acids (Matsumoto, Shioya, & Nagashima, 1984).

  • Involvement in Lipid Peroxidation : Hydroxy acids are identified as products of lipid peroxidation, indicating their potential involvement in biological processes related to oxidative stress and cellular damage (Loidl-Stahlhofen & Spitelier, 1994).

  • Role in Host Plant Defense : Certain hydroxy acids play a crucial role in the defense mechanisms of plants, particularly in cereals, against pests and diseases (Niemeyer, 1988).

  • Applications in Cosmetic and Therapeutic Formulations : Hydroxy acids, including 2-Hydroxyhexacosanoic acid, are used in various cosmetic and therapeutic formulations for their beneficial effects on the skin. Their applications range from treating photoaging and acne to psoriasis (Kornhauser, Coelho, & Hearing, 2010).

  • Geochemical Significance : Hydroxy acids have been studied for their geochemical significance, particularly in Antarctic lake sediments, providing insights into the origins and characteristics of these compounds in natural environments (Matsumoto, Watanuki, & Torii, 1988).

properties

IUPAC Name

2-hydroxyhexacosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(27)26(28)29/h25,27H,2-24H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYDZTDBJZWEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931189
Record name 2-Hydroxyhexacosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyhexacosanoic acid

CAS RN

14176-13-7
Record name 2-Hydroxyhexacosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14176-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyhexacosanoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyhexacosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyhexacosanoic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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